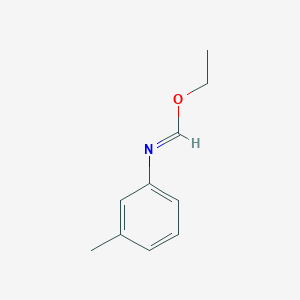

Ethyl (3-methylphenyl)methanimidate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

15296-46-5 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

ethyl N-(3-methylphenyl)methanimidate |

InChI |

InChI=1S/C10H13NO/c1-3-12-8-11-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 |

InChI Key |

JGNBICRIZJLWGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC=NC1=CC=CC(=C1)C |

Origin of Product |

United States |

Fundamental Chemical Principles and Characterization of Methanimidate Systems

Theoretical Frameworks in Imidate Chemistry

A thorough understanding of the behavior of imidates like Ethyl (3-methylphenyl)methanimidate requires a solid theoretical foundation.

The electronic structure of the imidate functional group is a hybrid of contributions from different resonance forms. The delocalization of the lone pair of electrons on the oxygen atom into the C=N double bond is a key feature, resulting in a partial double bond character for the C-O bond and a decrease in the double bond character of the C=N bond. This electron distribution can be computationally modeled using methods like Density Functional Theory (DFT) to understand the frontier molecular orbitals (HOMO and LUMO) which are crucial in predicting reactivity. rsc.orgcnislab.com For this compound, the presence of the electron-donating methyl group on the phenyl ring influences the electron density of the aromatic system, which in turn affects the electronic properties of the imidate moiety.

The reactivity of imidates is a delicate balance of steric and electronic effects. researchgate.netnih.gov Electron-donating groups on the nitrogen atom or the carbon of the C=N bond can enhance the nucleophilicity of the imidate, while electron-withdrawing groups increase its electrophilicity. wikipedia.org In the case of this compound, the 3-methylphenyl group exerts both steric and electronic influences. The methyl group, being electron-donating, slightly increases the electron density on the nitrogen atom. However, the steric bulk of the substituted phenyl ring can hinder the approach of reactants to the reactive centers of the imidate group. mdpi.com The interplay of these factors dictates the outcome of reactions such as hydrolysis and reactions with other nucleophiles or electrophiles. cdnsciencepub.com

Chemical Reactivity and Synthetic Transformations of Ethyl 3 Methylphenyl Methanimidate

Nucleophilic Addition Reactions to the Imidate Carbon-Nitrogen Double Bond

The C=N bond in Ethyl (3-methylphenyl)methanimidate is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. This reactivity is central to its application in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Reactions with Carbanions for C-C Bond Formation

The addition of carbanions, typically derived from organometallic reagents, to the imidate carbon of compounds like this compound provides a direct route to forming new carbon-carbon bonds. This class of reactions is fundamental in the construction of more complex molecular skeletons.

Organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are expected to react readily with N-aryl imidates. libretexts.orgmasterorganicchemistry.com The reaction proceeds via the nucleophilic attack of the carbanion on the electrophilic imidate carbon, leading to a tetrahedral intermediate. Subsequent workup would likely lead to the formation of a secondary amine after hydrolysis of the initial adduct. For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would be expected to yield N-(1-(3-methylphenyl)ethyl)ethanamine upon acidic workup.

The general course of this reaction with organometallic reagents can be summarized as follows:

| Organometallic Reagent | Expected Product after Hydrolysis |

| Grignard Reagent (e.g., CH₃MgBr) | Secondary Amine |

| Organolithium Reagent (e.g., n-BuLi) | Secondary Amine |

This table presents expected products based on the general reactivity of N-aryl imidates with common organometallic reagents.

Detailed research findings on analogous N-acylbenzotriazoles have shown that reactions with organozinc reagents can sometimes lead to unexpected products, such as carboxylic acid esters, through the insertion of oxygen. researchgate.net This highlights the importance of reaction conditions and the specific nature of the organometallic reagent in determining the final product.

Reactions with Hydrides for Reduction Processes

The reduction of the carbon-nitrogen double bond in this compound can be achieved using hydride reagents, offering a pathway to secondary amines. The choice of the hydride source is crucial, as it determines the reactivity and selectivity of the reduction.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective in reducing amides and imines to the corresponding amines. illinois.eduresearchgate.netresearchgate.net Therefore, LiAlH₄ is expected to readily reduce this compound to N-ethyl-N-(3-methylphenyl)amine. The reaction involves the transfer of a hydride ion to the imidate carbon, followed by a second hydride transfer in some mechanisms, ultimately yielding the amine after an aqueous workup.

In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally less reactive towards imines compared to LiAlH₄. masterorganicchemistry.com While NaBH₄ is effective for the reduction of aldehydes and ketones, its reaction with imines often requires more forcing conditions or the use of activating agents. nih.gov However, under specific conditions, such as high temperatures in solvents like diglyme, NaBH₄ has been shown to reduce amides, proceeding through a nitrile intermediate. nih.gov

The expected outcomes of the reduction of this compound with common hydride reagents are outlined below:

| Hydride Reagent | Expected Product | General Reactivity |

| Lithium Aluminum Hydride (LiAlH₄) | N-ethyl-N-(3-methylphenyl)amine | Strong, effective for imine reduction |

| Sodium Borohydride (NaBH₄) | Slower or no reaction under standard conditions | Mild, may require activation or harsh conditions |

This table summarizes the expected reactivity of this compound with common hydride reducing agents based on established principles.

Reactions with Nitrogen Nucleophiles for Amidine Formation

The reaction of N-aryl imidates with nitrogen nucleophiles, particularly primary and secondary amines, is a well-established method for the synthesis of amidines. This transformation involves the displacement of the ethoxy group of this compound by an amine.

The reaction of an N-aryl imidate with a primary amine leads to the formation of an N,N'-disubstituted amidine. For example, treating this compound with aniline (B41778) would be expected to produce N-phenyl-N'-(3-methylphenyl)methanimidamide. This type of reaction is often catalyzed by acid or can be carried out under neutral conditions, sometimes requiring heat. The general method of forming amidines from imidates is a versatile synthetic tool. nih.gov

Recent advances have also demonstrated efficient methods for the direct preparation of N-substituted aryl amidines from nitriles and amines, often employing strong bases. libretexts.orgacs.org While not a direct reaction of the imidate, this highlights the importance of amidine synthesis in modern organic chemistry. The conversion of imidates to amidines remains a classical and reliable approach.

| Nitrogen Nucleophile | Expected Amidine Product |

| Primary Amine (e.g., Aniline) | N,N'-Disubstituted Amidine |

| Secondary Amine (e.g., Diethylamine) | N,N,N'-Trisubstituted Amidine |

This table illustrates the expected amidine products from the reaction of this compound with nitrogen nucleophiles.

Reactions with Oxygen and Sulfur Nucleophiles

N-aryl imidates can also react with oxygen and sulfur nucleophiles, leading to the formation of new C-O or C-S bonds. These reactions typically involve the attack of an alkoxide or thiolate on the imidate carbon, with the displacement of the nitrogen-containing group or the alkoxy group, depending on the reaction conditions and the nature of the nucleophile.

The reaction with alkoxides, such as sodium ethoxide, can lead to a transesterification-type reaction, where the ethoxy group of the imidate is exchanged. wikipedia.org However, given the stability of the N-aryl group, reaction at the imidate carbon to displace the ethoxy group is a plausible pathway.

Thiolates are generally more nucleophilic than alkoxides and are expected to react readily with the imidate carbon. The reaction of this compound with a thiol, such as thiophenol, in the presence of a base would likely yield a thioimidate, Ethyl (3-methylphenyl)methanethioimidate.

| Nucleophile | Expected Product Type |

| Alkoxide (e.g., Sodium Ethoxide) | Transesterification or addition products |

| Thiolate (e.g., Sodium Thiophenoxide) | Thioimidate |

This table provides a summary of the expected products from the reaction of this compound with oxygen and sulfur nucleophiles based on general chemical principles.

Cycloaddition Chemistry Involving Methanimidates

The carbon-nitrogen double bond of imidates can participate in cycloaddition reactions, providing a powerful tool for the construction of heterocyclic ring systems. These reactions are valuable for the synthesis of complex molecules with diverse biological activities.

[2+1] Cycloadditions for Aziridine (B145994) Ring Systems

The [2+1] cycloaddition of a carbene or carbene equivalent to the C=N bond of an imine or imidate is a direct method for the synthesis of aziridines. organic-chemistry.orgmdpi.com Aziridines are highly versatile synthetic intermediates. illinois.edu

The reaction of this compound with a carbene, which can be generated from a diazo compound in the presence of a metal catalyst (e.g., rhodium or copper), would be expected to yield a substituted aziridine. For example, reaction with ethyl diazoacetate in the presence of a suitable catalyst could produce an ethyl 1-(3-methylphenyl)-2-ethoxyaziridine-2-carboxylate. The stereochemistry of the resulting aziridine is often influenced by the nature of the catalyst and the substituents on both the imidate and the carbene precursor. acs.orgmdpi.com

Various methods for aziridination have been developed, including those that utilize ylides or other carbene precursors, offering a range of options for controlling the stereoselectivity of the reaction. organic-chemistry.org The diastereoselectivity of such cycloadditions can often be high, leading to the preferential formation of either the cis or trans isomer of the aziridine ring.

| Carbene Source | Catalyst | Expected Product |

| Ethyl Diazoacetate | Rh₂(OAc)₄ or Cu(acac)₂ | Ethyl 1-(3-methylphenyl)-2-ethoxyaziridine-2-carboxylate |

| Simmons-Smith Reagent (CH₂I₂) | Zn(Cu) | 1-(3-methylphenyl)-2-ethoxyspiro[aziridine-2,1'-cyclopropane] |

This table outlines potential [2+1] cycloaddition reactions of this compound to form aziridine ring systems.

[2+2] Cycloadditions for Four-Membered Heterocycles

The carbon-nitrogen double bond (C=N) in this compound allows it to participate in [2+2] cycloaddition reactions, a powerful method for constructing four-membered heterocycles like azetidines. These reactions typically involve the combination of an imine with a ketene, an allene, or an electron-deficient or -rich alkene. For a successful cycloaddition with this compound, activation of either the imidate or the reacting partner is often necessary.

Enantioselective [2+2] cyclizations between imines and carbon-carbon double bonds are a recognized strategy for building chiral azetidines. nih.gov For instance, the reaction of an imine with an α-branched allenoate can be catalyzed by a simple in situ-generated magnesium catalyst to achieve this transformation. nih.gov It is plausible that this compound could react with a suitable ketene, generated in situ, or with an activated alkene under thermal or photochemical conditions to yield a substituted azetidine. Lewis acid catalysis could also facilitate this reaction by coordinating to the imine nitrogen, thereby lowering the energy of the LUMO and making the imidate more susceptible to nucleophilic attack from the alkene. rsc.org

Table 1: Predicted [2+2] Cycloaddition Reactions

| Reactant | Conditions | Expected Product | Notes |

|---|---|---|---|

| Dichloroketene (from trichloroacetyl chloride/Et3N) | Inert solvent (e.g., CH2Cl2), 0 °C to rt | 1-(3-methylphenyl)-4,4-dichloro-3-ethoxyazetidin-2-one | The imidate acts as the imine component in the Staudinger synthesis of β-lactams. |

| Ethylene (high pressure) | Photochemical irradiation (e.g., λ = 254 nm) | 1-(3-methylphenyl)-2-ethoxyazetidine | Photocycloadditions often require specific chromophores; reaction efficiency may vary. tum.de |

[3+2] Dipolar Cycloadditions with Azomethine Ylides and Nitrile Oxides

The imine moiety of this compound can also function as a dipolarophile in [3+2] cycloaddition reactions. This class of reactions is a highly efficient method for constructing five-membered heterocycles. wikipedia.org By reacting with a 1,3-dipole, such as an azomethine ylide or a nitrile oxide, the imidate can be converted into various heterocyclic scaffolds.

Azomethine ylides, which are often generated in situ, react with dipolarophiles like alkenes and imines to yield pyrrolidine (B122466) derivatives. nih.gov The reaction of this compound with an azomethine ylide is expected to produce a substituted tetrahydropyrrole. The regioselectivity of the addition would be governed by the electronic and steric properties of both the imidate and the ylide.

Nitrile oxides, typically generated in situ from the dehydration of hydroximoyl chlorides or the oxidation of aldoximes, are another important class of 1,3-dipoles. youtube.com Their cycloaddition with the C=N bond of this compound would lead to the formation of a 1,2,4-oxadiazoline ring system. This transformation provides a direct route to highly functionalized five-membered heterocycles. nih.gov

Table 2: Predicted [3+2] Dipolar Cycloaddition Reactions

| 1,3-Dipole Source | Conditions | Expected Product Class | Notes |

|---|---|---|---|

| Azomethine ylide (e.g., from thermal ring-opening of an aziridine) | Heating in an inert solvent (e.g., Toluene) | Substituted 1-(3-methylphenyl)-2-ethoxypyrrolidine | Provides access to highly substituted pyrrolidine rings. nih.gov |

| Benzonitrile oxide (from benzhydroximoyl chloride/Et3N) | Inert solvent (e.g., THF), rt | 5-ethoxy-5-methyl-4-(3-methylphenyl)-3-phenyl-4,5-dihydro-1,2,4-oxadiazole | A versatile method for synthesizing oxadiazoline heterocycles. youtube.com |

Rearrangement Reactions of Imidate Systems

Imidates are well-known to undergo characteristic rearrangement reactions, providing pathways to synthetically useful amide products. These transformations can be induced either thermally or through catalysis.

Thermal Rearrangements (e.g., Chapman Rearrangement)

This compound is a substrate for a Chapman-like rearrangement. The classical Chapman rearrangement involves the thermal intramolecular 1,3-migration of an aryl group from the oxygen atom to the nitrogen atom of an aryl N-arylbenzimidate to form an N,N-diaryl amide. masterorganicchemistry.com While the title compound lacks an O-aryl group, the analogous thermal migration of the ethyl group is anticipated. Upon heating, this compound is expected to rearrange via a four-membered transition state, involving an intramolecular SNAr-type reaction, to yield N-ethyl-N-(3-methylphenyl)formamide. This reaction provides a direct method for the N-alkylation of an aniline derivative.

Lewis Acid-Catalyzed Rearrangements

While less common than thermal rearrangements, Lewis acid catalysis can potentially facilitate or alter the course of imidate rearrangements. A Lewis acid could coordinate to either the imine nitrogen or the ether oxygen of this compound. Coordination to the nitrogen atom would increase the electrophilicity of the imine carbon, while coordination to the ether oxygen would make the ethoxy group a better leaving group. This activation could lower the temperature required for the rearrangement or potentially favor alternative reaction pathways, although this remains an area requiring specific experimental validation for this particular substrate.

Hydrolysis and Transesterification Reactions

The imidate functional group is susceptible to nucleophilic attack at the imine carbon, leading to hydrolysis and transesterification products under appropriate conditions.

The hydrolysis of N-aryl imidates in aqueous solutions is a well-studied process that can be catalyzed by both acids and bases. acs.org The reaction proceeds through the addition of water to the C=N bond to form a tetrahedral intermediate. This intermediate then collapses, eliminating ethanol (B145695) to produce the corresponding N-substituted amide, N-(3-methylphenyl)formamide, and ethanol. The reaction kinetics are often pH-dependent. acs.orgresearchgate.net

Transesterification offers a method to exchange the alkoxy group of the imidate. By treating this compound with a different alcohol, such as methanol, in the presence of an acid or base catalyst, the ethoxy group can be replaced. This equilibrium-driven process would yield Mthis compound and ethanol. This reaction is analogous to the well-known transesterification of esters. researchgate.netyoutube.com

Table 3: Hydrolysis and Transesterification of this compound

| Reaction | Reagents | Catalyst | Products |

|---|---|---|---|

| Hydrolysis | Water | Acid (e.g., HCl) or Base (e.g., NaOH) | N-(3-methylphenyl)formamide + Ethanol |

| Transesterification | Methanol | Acid (e.g., H2SO4) or Base (e.g., NaOMe) | Mthis compound + Ethanol |

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound centers on the reactivity of the imine bond and the N-aryl system.

Reduction of the C=N bond in the imidate functional group is expected to yield a secondary amine. Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are effective for the reduction of related functional groups like amides and imines to amines. masterorganicchemistry.comorgosolver.commasterorganicchemistry.com Therefore, treatment of this compound with LiAlH₄ is predicted to reduce the imine functionality to afford N-ethyl-3-methylaniline. Milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce imines unless the imine is first converted to a more reactive iminium ion. youtube.com However, catalytic systems, for example using NaBH₄ with Raney Nickel, have been shown to reduce C=N double bonds and could be applicable here. researchgate.net

The oxidation of this compound is less predictable. The N-aryl group is susceptible to oxidation under harsh conditions, but selective oxidation of the imidate functional group itself is not a common transformation. The nitrogen atom could potentially be oxidized to an N-oxide under specific conditions, or the aromatic ring could undergo oxidation. N-amination followed by oxidation is a known process for some nitrogen-containing heterocyclic systems, which could be a potential, though indirect, oxidative pathway. rsc.org

Table 4: Predicted Reduction Product

| Reagent | Conditions | Expected Product | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous ether or THF 2. Aqueous workup | N-ethyl-3-methylaniline | A powerful reducing agent for imines and related functional groups. masterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) / Raney Ni | Aqueous or alcoholic solvent | N-ethyl-3-methylaniline | A catalytic system for the reduction of C=N bonds. researchgate.net |

Applications As Key Synthetic Intermediates in Organic Chemistry

Construction of Diverse Heterocyclic Frameworks

The development of efficient synthetic routes to heterocyclic compounds remains a significant focus in organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. Ethyl (3-methylphenyl)methanimidate serves as a key starting material or intermediate in the synthesis of several important classes of nitrogen-containing heterocycles.

While specific literature detailing the direct use of this compound in the synthesis of pyridine (B92270) and pyrimidine (B1678525) derivatives is not extensively documented, the general reactivity of N-aryl imidates suggests their potential in such transformations. Pyridine synthesis often involves the condensation of amines with dicarbonyl compounds or their equivalents. In principle, the imidate could act as a nitrogen source and a component of the ring structure. For instance, multicomponent reactions, a powerful tool in heterocyclic synthesis, could potentially utilize this imidate. nih.gov Similarly, pyrimidine synthesis typically involves the reaction of a 1,3-dicarbonyl compound with a urea (B33335) or amidine derivative. youtube.com The imidate functionality within this compound could, under appropriate conditions, be envisioned to participate in cyclocondensation reactions to form the pyrimidine core.

The synthesis of fused heterocyclic systems, such as thienopyridines and pyrido-thienopyrimidines, often relies on the annulation of a new ring onto a pre-existing heterocyclic core. While direct examples involving this compound are scarce, the general strategies for constructing these fused systems can provide a conceptual framework. For example, the synthesis of thienopyridines can be achieved by building a pyridine ring onto a thiophene (B33073) core. organic-chemistry.org The versatility of imidates as precursors could be harnessed in such strategies, where the imidate nitrogen and its associated carbon atom are incorporated into the newly formed pyridine ring.

Pyrazolopyrimidine scaffolds are of significant interest due to their diverse biological activities. Their synthesis often involves the reaction of a substituted pyrazole (B372694) with a β-dicarbonyl compound or its equivalent. The potential for this compound to serve as a three-carbon synthon in the construction of the pyrimidine ring of a pyrazolopyrimidine system is an area ripe for exploration, although specific examples are not prevalent in the current literature.

The synthesis of quinolines is a well-established area of organic chemistry, with numerous named reactions dedicated to their construction. organic-chemistry.org Many of these methods involve the reaction of anilines with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds. N-aryl imines are also key intermediates in some quinoline (B57606) syntheses. nih.gov Given that this compound is an N-aryl imidate, it represents a potential precursor to the corresponding N-aryl imine through hydrolysis or other transformations. This imine could then participate in classical quinoline syntheses, such as the Combes or Doebner-von Miller reactions, providing an indirect route to quinoline derivatives. Furthermore, modern synthetic methods, including transition metal-catalyzed annulations, offer potential avenues for the direct use of N-aryl imidates in quinoline synthesis. organic-chemistry.orgmdpi.com

Table 1: Potential Synthetic Routes to Heterocycles from Imidate Precursors

| Heterocyclic System | General Synthetic Strategy | Potential Role of this compound |

| Pyridines | Condensation of amines with 1,5-dicarbonyl precursors | As a nitrogen source and a component of the pyridine ring in multicomponent reactions. |

| Pyrimidines | Cyclocondensation of a 1,3-dicarbonyl compound with an amidine equivalent | As a precursor to an amidine or direct participation in cyclization. |

| Quinolines | Reaction of anilines with α,β-unsaturated carbonyls or 1,3-dicarbonyls | As a precursor to the corresponding N-aryl imine for classical syntheses. |

| Fused Heterocycles | Annulation of a new ring onto a pre-existing heterocycle | As a building block for the newly formed nitrogen-containing ring. |

Precursor for Advanced Fine Chemical Synthesis

Beyond its role in constructing fundamental heterocyclic systems, this compound holds potential as a precursor for more complex and high-value fine chemicals.

The total synthesis of natural products represents the pinnacle of organic synthesis, often requiring the development of novel synthetic methods and strategies. While there are no prominent examples in the literature of the direct application of this compound in a completed natural product total synthesis, the heterocyclic frameworks it can potentially generate are core motifs in numerous natural products. nih.govresearchgate.net The ability to introduce a substituted aryl group, such as the 3-methylphenyl moiety, is also of significant value in mimicking the structures of naturally occurring compounds. The development of synthetic methodologies that utilize this imidate could therefore open new avenues for the efficient construction of complex natural product targets.

Building Blocks for Complex Molecular Architectures

The inherent reactivity of the imidate functional group in this compound makes it an attractive starting material for the synthesis of a wide array of more complex molecules. The carbon-nitrogen double bond is susceptible to nucleophilic attack, and the ester moiety can undergo various transformations, providing multiple avenues for molecular elaboration.

Research has demonstrated that this compound can serve as a precursor to a variety of heterocyclic systems. For instance, it can react with dinucleophiles in cyclocondensation reactions to afford substituted pyrimidines, imidazoles, and other nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science. The strategic placement of the methyl group on the phenyl ring can also influence the regioselectivity of these cyclization reactions, offering a degree of control over the final product architecture.

Moreover, the imidate can be transformed into other valuable functional groups. Reduction of the C=N bond can lead to the corresponding secondary amines, which are themselves important intermediates. Hydrolysis of the imidate functionality provides access to the corresponding amide and alcohol, further expanding the synthetic possibilities.

The following table summarizes some of the complex molecular architectures that can be synthesized from this compound and the types of reactions involved.

| Target Molecular Architecture | Reaction Type | Potential Applications |

| Substituted Pyrimidines | Cyclocondensation | Pharmaceuticals, Agrochemicals |

| Substituted Imidazoles | Cyclocondensation | Pharmaceuticals, Ionic Liquids |

| Chiral Amines | Asymmetric Reduction | Chiral Auxiliaries, Catalysts |

| Functionalized Amides | Hydrolysis/Aminolysis | Polymers, Peptidomimetics |

Integration into Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. This compound has proven to be a suitable component for several important MCRs.

One notable example is its participation in Ugi-type reactions. In a typical Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. By utilizing this compound as a precursor to the amine component (via in situ or prior reduction) or by directly engaging the imidate in modified Ugi protocols, a diverse range of complex acyclic and heterocyclic structures can be accessed. The tolyl moiety of the imidate provides a handle for further functionalization of the resulting Ugi products.

Furthermore, this compound can participate as an electrophilic partner in Passerini-type three-component reactions. In the presence of a carboxylic acid and an isocyanide, the imidate can be activated to undergo nucleophilic attack, leading to the formation of α-acyloxy carboxamides. These products are valuable intermediates for the synthesis of various biologically active molecules.

The table below highlights the integration of this compound into prominent MCRs.

| Multicomponent Reaction | Role of this compound | Product Class |

| Ugi Reaction | Amine component precursor or direct participant | Bis-amides, Heterocycles |

| Passerini Reaction | Electrophilic partner | α-Acyloxy carboxamides |

| Biginelli-type Reactions | Activated nitrogen source | Dihydropyrimidinones |

Development of Novel Organocatalysts and Ligands from Imidate Derivatives

The development of new catalysts and ligands is a cornerstone of modern organic synthesis, particularly for achieving high levels of stereocontrol in chemical transformations. The structural framework of this compound provides a versatile platform for the design and synthesis of novel organocatalysts and ligands for metal-catalyzed reactions.

By introducing chiral auxiliaries into the imidate structure, for example, at the ethyl group or on the phenyl ring, chiral imidate derivatives can be prepared. These chiral imidates can themselves act as organocatalysts for a range of asymmetric reactions, such as aldol (B89426) reactions, Michael additions, and Mannich reactions. The stereodirecting group influences the facial selectivity of the reaction, leading to the preferential formation of one enantiomer of the product.

Furthermore, the imidate functionality can be readily converted into other coordinating groups, such as oxazolines, pyridines, or phosphines. By strategically incorporating these coordinating moieties into the this compound scaffold, a diverse library of bidentate and tridentate ligands can be synthesized. These ligands can then be complexed with various transition metals (e.g., palladium, rhodium, copper) to generate catalysts for a wide array of cross-coupling, hydrogenation, and other important transformations. The steric and electronic properties of the ligand, influenced by the 3-methylphenyl group, can be fine-tuned to optimize the catalytic activity and selectivity.

The following table provides an overview of the development of organocatalysts and ligands from derivatives of this compound.

| Catalyst/Ligand Type | Synthetic Approach | Application in Asymmetric Synthesis |

| Chiral Imidate Organocatalysts | Introduction of a chiral auxiliary | Asymmetric Aldol and Michael Additions |

| Chiral Oxazoline Ligands | Cyclization with chiral amino alcohols | Asymmetric Allylic Alkylation |

| Chiral Phosphine Ligands | Functional group transformation | Asymmetric Hydrogenation |

Computational and Theoretical Studies on Ethyl 3 Methylphenyl Methanimidate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior and energetic landscape of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For a molecule such as Ethyl (3-methylphenyl)methanimidate, DFT would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Predict properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP) map. The MEP map would highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Determine Thermodynamic Properties: Calculate thermodynamic quantities like enthalpy, Gibbs free energy, and entropy of formation.

A hypothetical data table for optimized geometric parameters from a DFT calculation might look like this:

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=N | Data not available |

| C-O | Data not available | |

| N-C (phenyl) | Data not available | |

| Bond Angle | C-N-C | Data not available |

| O-C-N | Data not available | |

| Dihedral Angle | C-O-C-C | Data not available |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy. For this compound, these methods would be used to:

Benchmark DFT Results: Provide a higher-accuracy reference for the geometric and electronic properties calculated using DFT.

Investigate Excited States: Calculate the energies and properties of electronic excited states, which is crucial for understanding the molecule's response to light (photochemistry).

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations would be invaluable for:

Conformational Sampling: Exploring the different spatial arrangements (conformers) of the molecule that are accessible at a given temperature and identifying the most populated and energetically favorable conformations. This is particularly important for the flexible ethyl and methylphenyl groups.

Studying Intermolecular Interactions: Simulating the behavior of multiple this compound molecules in a condensed phase (liquid or solid) to understand how they interact with each other. This includes analyzing hydrogen bonding, van der Waals forces, and π-π stacking interactions involving the phenyl ring.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra for validation. For this compound, this would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies and their corresponding intensities to predict the appearance of an IR spectrum. Each vibrational mode corresponds to a specific type of bond stretching or bending.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of chemical shifts (¹H and ¹³C) and coupling constants.

UV-Vis Spectroscopy: Calculation of electronic transition energies to predict the absorption wavelengths in the ultraviolet-visible spectrum.

A hypothetical table of predicted vibrational frequencies might be:

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C=N stretch | Imidate | Data not available |

| C-H stretch (aromatic) | Phenyl ring | Data not available |

| C-H stretch (aliphatic) | Ethyl group | Data not available |

| C-O stretch | Ether-like linkage | Data not available |

Reaction Mechanism Elucidation and Kinetic Barrier Calculations

Theoretical calculations are instrumental in mapping out the pathways of chemical reactions. For reactions involving this compound, such as hydrolysis or reactions with other reagents, computational studies would:

Identify Transition States: Locate the high-energy transition state structures that connect reactants to products.

Calculate Activation Energies: Determine the energy barrier (activation energy) for a reaction, which is crucial for understanding the reaction rate.

Map Reaction Coordinates: Construct a potential energy surface that illustrates the energy changes as the reaction progresses from reactants through the transition state to products.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. If a series of related imidates were studied, a QSRR model could be developed to:

Predict Reactivity: Use calculated molecular descriptors (e.g., electronic, steric, or topological properties) of this compound and related compounds to predict their reaction rates or equilibrium constants in a particular chemical transformation.

Guide Synthesis: Help in designing new compounds with desired reactivity profiles by computationally screening potential structures before their synthesis.

Sustainable Chemistry Approaches in Imidate Research

Development of Environmentally Benign Synthesis Protocols

The traditional synthesis of imidates, such as the Pinner reaction, often involves the use of hazardous reagents and volatile organic solvents. rroij.comnumberanalytics.com Consequently, a significant focus of sustainable chemistry is the development of more environmentally friendly methods.

Solvent-free and solid-state reactions represent a significant leap forward in green chemistry by minimizing or eliminating the use of conventional solvents, which are often a major source of waste and environmental pollution. jocpr.comsemanticscholar.org These reactions can be facilitated by grinding, microwave irradiation, or heating, and often lead to higher yields, shorter reaction times, and simpler work-up procedures. jocpr.comacademie-sciences.fr

In the context of imidate synthesis, a solvent-free approach could involve the direct reaction of 3-methylbenzonitrile (B1361078) with ethanol (B145695) in the presence of a solid acid catalyst. semanticscholar.org This approach avoids the use of volatile and often toxic solvents, thereby reducing the environmental footprint of the synthesis. jocpr.com Research on other types of reactions, such as the synthesis of amides and imines, has demonstrated the feasibility and benefits of solvent-free conditions, often employing techniques like grinding or microwave assistance to drive the reaction. jocpr.comrsc.org

Table 1: Comparison of Solvent and Catalyst Systems in Imidate and Related Syntheses

| Reaction Type | Reactants | Solvent/Catalyst | Conditions | Yield | Reference |

| Imine Synthesis | Substituted hydroxyketone, substituted anilines | Glacial acetic acid (catalyst), solvent-free grinding | Room temperature, 5-8 min | High | jocpr.com |

| Amide Synthesis | Carboxylic acid, urea (B33335) | Boric acid (catalyst), solvent-free heating | Trituration followed by heating | Good | semanticscholar.org |

| Imidazole (B134444) Synthesis | 2-aminobenzophenone, pentane-2,4-dione | Ionic organic solid (catalyst), solvent-free | 80 °C, 16 h | Quantitative | nih.gov |

| Pinner Reaction (Hypothetical) | 3-methylbenzonitrile, ethanol | Solid acid catalyst | Microwave irradiation | - | N/A |

When a solvent is necessary, the focus shifts to greener alternatives that are less toxic, biodegradable, and have a lower environmental impact than traditional organic solvents.

Water: As a universal solvent, water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. mst.edu While the Pinner reaction traditionally requires anhydrous conditions, research into water-tolerant catalytic systems could enable the use of aqueous media for imidate synthesis.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. researchgate.net They are characterized by their negligible vapor pressure, high thermal stability, and tunable properties. nih.govrsc.org Imidazolium-based ionic liquids, for instance, have been successfully used in a variety of organic reactions, sometimes eliminating the need for a separate catalyst. researchgate.netnih.govrsc.org The synthesis of Ethyl (3-methylphenyl)methanimidate could potentially be carried out in an ionic liquid, which could facilitate the reaction and simplify product separation.

Supercritical Fluids (SCFs): Supercritical fluids, such as carbon dioxide, exist above their critical temperature and pressure and exhibit properties of both liquids and gases. mdpi.com Supercritical CO2 is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting pressure and temperature. mdpi.com It has been explored as a green solvent for various syntheses, including amide and nanoparticle formation. mdpi.commit.edu The synthesis of imidates in supercritical CO2 could offer a highly efficient and environmentally friendly alternative to traditional methods. nih.gov

Atom Economy and Green Metrics Analysis of Imidate Reactions

A key principle of green chemistry is maximizing the incorporation of all reactant atoms into the final product, a concept known as atom economy. numberanalytics.com Reactions with high atom economy are inherently more efficient and generate less waste. numberanalytics.com

The Pinner reaction, a common method for synthesizing imidates, can be analyzed for its atom economy. wikipedia.orgnih.gov The reaction of 3-methylbenzonitrile with ethanol in the presence of an acid catalyst to form this compound is, in principle, an addition reaction and thus has the potential for 100% atom economy if the catalyst is not consumed.

Table 2: Hypothetical Atom Economy Calculation for the Synthesis of this compound via Pinner Reaction

| Reactant | Formula | Molecular Weight ( g/mol ) |

| 3-methylbenzonitrile | C₈H₇N | 117.15 |

| Ethanol | C₂H₅OH | 46.07 |

| Total Reactant Mass | 163.22 | |

| Product | Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₀H₁₃NO | 163.22 |

| Atom Economy (%) | 100% |

This calculation assumes a 1:1 stoichiometric reaction and does not account for catalysts or solvents, which are considered in other green metrics.

Beyond atom economy, other green metrics provide a more holistic assessment of a reaction's environmental performance. These include:

Reaction Mass Efficiency (RME): This metric considers the mass of the desired product in relation to the total mass of all reactants used, including those used in excess. nih.govnih.gov

Environmental (E)-Factor: This metric quantifies the amount of waste produced per unit of product. nih.gov

Process Mass Intensity (PMI): Used extensively in the pharmaceutical industry, PMI considers the total mass input (reactants, solvents, reagents, process water) relative to the mass of the final product. nih.gov

A thorough green metrics analysis of any proposed synthesis for this compound would be crucial in evaluating its sustainability. nih.govresearchgate.netmdpi.comacsgcipr.org

Exploration of Renewable Feedstocks for Imidate Precursors

The transition from fossil fuel-based feedstocks to renewable resources is a cornerstone of a sustainable chemical industry. rsc.orgrsc.org For this compound, this would involve sourcing its precursors, m-toluidine (B57737) (or its precursor 3-methylbenzonitrile) and ethanol, from biomass.

Ethanol: Bio-ethanol is widely produced through the fermentation of sugars from various feedstocks, including sugarcane, corn, and lignocellulosic biomass like agricultural residues and wood waste. nih.govtsijournals.comusv.roenergy.gov This makes ethanol a readily available renewable building block.

m-Toluidine: The synthesis of aromatic amines from renewable sources is an active area of research. researchgate.netacs.org Lignin, a major component of biomass, is a rich source of aromatic compounds. uantwerpen.be Through various depolymerization and functionalization strategies, lignin-derived platform molecules can be converted into valuable aromatic amines. acs.org For example, guaiacol, a lignin-derived monomer, has been used to synthesize aromatic amines. researchgate.net While a direct pathway from biomass to m-toluidine is still under development, the potential exists to replace the current petroleum-based synthesis. chemicalbook.com

Table 3: Potential Renewable Feedstocks for Precursors of this compound

| Precursor | Potential Renewable Source | Key Conversion Processes | Reference |

| Ethanol | Sugarcane, Corn, Lignocellulosic Biomass | Fermentation | nih.govtsijournals.comenergy.gov |

| m-Toluidine | Lignin | Depolymerization, Catalytic Amination, Beckmann Rearrangement | uantwerpen.beacs.orgmdpi.com |

The development of economically viable and efficient processes for converting biomass into these key precursors is essential for the fully sustainable production of this compound and other similar compounds.

Future Research Directions and Emerging Paradigms

Asymmetric Catalysis with Chiral Imidates

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Metal-catalyzed asymmetric transformations have emerged as a highly effective strategy for creating these chiral molecules. nih.gov A key element in this approach is the use of chiral ligands that coordinate with a metal center to create a chiral environment, enabling stereoselective reactions. nih.govresearchgate.net

Future research could focus on the design and synthesis of chiral analogues of ethyl (3-methylphenyl)methanimidate to serve as ligands in asymmetric catalysis. By introducing chirality into the imidate structure, it may be possible to develop novel catalysts for a variety of asymmetric transformations. The development of chiral bicyclic imidazole (B134444) catalysts, for instance, has shown promise in achieving high activity and selectivity in various enantioselective reactions. researchgate.net Similarly, chiral imidazolium (B1220033) ionic liquids have been investigated for their potential in green asymmetric synthesis. lifescienceglobal.commdpi.com The modular nature of these compounds allows for the introduction of chiral elements, which can influence the stereochemical outcome of a reaction. mdpi.com

Research in this area would involve the synthesis of new C2-symmetric chiral ligands, potentially derived from or incorporating the this compound scaffold. These ligands could then be complexed with various transition metals, such as copper, to catalyze reactions like asymmetric Friedel-Crafts alkylations. nih.gov The effectiveness of these new chiral imidate-based catalysts would be evaluated based on their ability to produce high yields and enantiomeric excess of the desired products.

Table 1: Potential Chiral Ligand Scaffolds for Asymmetric Catalysis

| Ligand Type | Potential Application | Key Features |

|---|---|---|

| Chiral Bicyclic Imidazoles | General Asymmetric Catalysis | High activity and selectivity due to defined stereocontrol. researchgate.net |

| Chiral Imidazolium Ionic Liquids | Green Asymmetric Synthesis | Serve as both chiral catalyst and reaction medium. lifescienceglobal.commdpi.com |

| Chiral Bis(oxazolinyl)thiophenes | Asymmetric Friedel-Crafts Alkylation | Effective in C-C bond formation with high enantioselectivity. nih.gov |

Flow Chemistry and Continuous Processing for Imidate Synthesis

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. nih.govresearchgate.net The application of flow chemistry to the synthesis of amides and related nitrogen-containing heterocycles has been an area of active research. nih.govrsc.orgrsc.org

Future investigations should explore the development of a continuous flow process for the synthesis of this compound. This would likely involve the reaction of an appropriate nitrile with ethanol (B145695) under acidic or basic conditions, a transformation known as the Pinner reaction, which is a common method for imidate synthesis. acs.org A flow-based system could allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity of the final product. researchgate.net

The challenges in developing such a process may include the formation of insoluble intermediates or byproducts that could clog the reactor. nih.gov The use of suitable solvents and reactor designs, such as packed-bed or microreactors, could mitigate these issues. Furthermore, the integration of in-line purification techniques, like microfluidic extraction, could streamline the entire process, from starting materials to the purified imidate, without the need for intermediate isolation. nih.gov

Table 2: Key Parameters for Continuous Flow Synthesis

| Parameter | Importance in Flow Synthesis | Potential for Optimization |

|---|---|---|

| Residence Time | Controls reaction completion and selectivity. | Can be precisely controlled by adjusting flow rate and reactor volume. researchgate.net |

| Temperature | Affects reaction rate and byproduct formation. | Uniform temperature profiles can be maintained in microreactors. |

| Solvent | Influences solubility of reactants and products. | Selection of appropriate solvents can prevent clogging. nih.gov |

| Catalyst | Can enhance reaction rate and selectivity. | Heterogeneous catalysts can be used in packed-bed reactors for easy separation. |

Photo- and Electrocatalytic Transformations of Imidates

Visible-light photoredox catalysis has become a powerful strategy for the synthesis of a wide variety of organic molecules, including amides. nih.govresearchgate.net This approach utilizes light-absorbing catalysts to generate radical intermediates under mild conditions, enabling novel bond formations. beilstein-journals.orgnih.gov Similarly, electro-organic synthesis offers a sustainable alternative to traditional methods by using electricity to drive chemical reactions, avoiding the need for stoichiometric oxidants or reductants. acs.orgresearchgate.netnih.govrsc.org

Future research should investigate the potential of this compound to undergo photo- and electrocatalytic transformations. For instance, photoredox catalysis could be employed to functionalize the imidate at various positions. The imidate moiety itself could participate in reactions, or it could serve as a directing group for the functionalization of the aromatic ring. The generation of radical ions from the imidate through single-electron transfer could open up new reaction pathways. rsc.org

In the realm of electrochemistry, the anodic oxidation or cathodic reduction of this compound could lead to the formation of reactive intermediates capable of undergoing a variety of transformations. acs.org The merger of transition-metal catalysis with electrochemistry, known as metallaelectrocatalysis, could be a particularly fruitful area of research for C-H activation and functionalization of the imidate. acs.org

Table 3: Examples of Photo- and Electrocatalytic Reactions

| Catalytic Method | Potential Transformation of Imidates | Key Advantages |

|---|---|---|

| Photoredox Catalysis | C-H functionalization, cross-coupling reactions. | Mild reaction conditions, high functional group tolerance. nih.gov |

| Electrosynthesis | Oxidative or reductive cyclizations, coupling reactions. | Sustainable, avoids hazardous reagents. nih.govrsc.org |

| Metallaelectrocatalysis | C-H activation and annulation reactions. | Step-economical synthesis of complex molecules. acs.org |

Development of Imidate-Based Materials (e.g., Polymers, Smart Materials)

The development of new functional monomers is crucial for the creation of advanced polymers and smart materials with tailored properties. specificpolymers.comresearchgate.net Amide and imide functionalities are known to impart desirable characteristics to polymers, such as high thermal stability and mechanical strength, due to the potential for hydrogen bonding. google.com

A promising avenue for future research is the use of this compound, or derivatives thereof, as a monomer in polymerization reactions. The imidate functionality could be incorporated into the polymer backbone or as a pendant group. The resulting imidate-containing polymers may exhibit unique properties, such as responsiveness to stimuli like pH or temperature, making them suitable for applications as smart materials. google.comresearchgate.net

For example, the imidate group could be hydrolyzed under acidic conditions, leading to a change in the polymer's structure and properties. This could be exploited in the design of drug delivery systems or sensors. Furthermore, the development of covalent adaptable networks (CANs) based on imine or related functionalities has shown promise in creating recyclable and self-healing materials. acs.org Investigating the potential of imidate-based CANs could lead to the development of sustainable polymer materials. The upcycling of plastic waste into valuable monomers is also a growing field of research, and imidate chemistry could potentially play a role in these circular economy strategies. mdpi.com

Application in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple chemical species held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions. nih.gov These interactions can lead to the spontaneous formation of well-ordered structures, a process known as self-assembly.

Future research could explore the ability of this compound to participate in supramolecular assemblies. The presence of both a hydrogen bond acceptor (the nitrogen atom) and potentially a hydrogen bond donor (if hydrolyzed to the corresponding amide) suggests that this molecule could form well-defined aggregates. The aromatic ring also provides the potential for π-π stacking interactions. N-acyliminium ions, which are structurally related to imidates, are known to be powerful reactive intermediates in the construction of complex molecular scaffolds. nih.gov

The self-assembly of imidate-based molecules could lead to the formation of novel materials with interesting properties, such as gels, liquid crystals, or porous solids. These materials could find applications in areas such as catalysis, separation, and sensing. The design of molecules that can co-assemble with other components could also lead to the creation of new functional materials with emergent properties. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl (3-methylphenyl)methanimidate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via condensation reactions between substituted anilines and ethyl orthoformate derivatives. Key parameters include temperature control (80–120°C), solvent selection (e.g., dry toluene or ethanol), and catalysis (e.g., p-toluenesulfonic acid). Optimize yields by monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 aniline to orthoformate) .

- Validation : Characterize intermediates using H NMR and FTIR to confirm imidate formation.

Q. How to resolve discrepancies in reported spectral data (NMR, IR) for this compound?

- Methodology : Cross-validate data across multiple sources (e.g., peer-reviewed journals, validated patents). For example, compare C NMR shifts of the methanimidate group (δ 160–165 ppm) with literature values. Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 206.1) .

- Troubleshooting : If solvent impurities are suspected, repurify the compound via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What purification techniques are most effective for isolating this compound?

- Methodology :

- Column Chromatography : Use silica gel (60–120 mesh) with a hexane/ethyl acetate (8:2) eluent to separate imidate derivatives from unreacted aniline.

- Recrystallization : Dissolve crude product in hot ethanol and cool slowly to −20°C for crystal formation.

Q. What safety protocols are critical for handling this compound in the lab?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) due to potential irritancy (CLP classification: Warning H315/H319) .

- Work in a fume hood to avoid inhalation of volatile intermediates.

- Store at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis .

Advanced Research Questions

Q. How to investigate the hydrolysis kinetics of this compound under varying pH and temperature conditions?

- Methodology :

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25–60°C.

- Monitor degradation via UV-Vis spectroscopy (λ = 240–280 nm) or LC-MS.

- Calculate rate constants () and model activation energy () using the Arrhenius equation .

Q. What strategies can resolve contradictions in bioactivity data for this compound derivatives?

- Approach :

- Perform dose-response assays (e.g., IC determination) across multiple cell lines to assess specificity.

- Validate target engagement using SPR (surface plasmon resonance) or molecular docking simulations.

- Replicate conflicting studies with standardized protocols (e.g., fixed incubation times, solvent controls) .

Q. How to design a mechanistic study for this compound’s role in nucleophilic substitution reactions?

- Experimental Design :

- Use isotopic labeling (e.g., O in ethanol) to track nucleophilic attack sites.

- Conduct kinetic isotope effect (KIE) studies to distinguish between S1 and S2 pathways.

- Analyze transition states via DFT calculations (software: Gaussian or ORCA) .

Q. What analytical methods are suitable for detecting trace impurities in this compound batches?

- Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.